Oxazolidine-2,4-dithione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

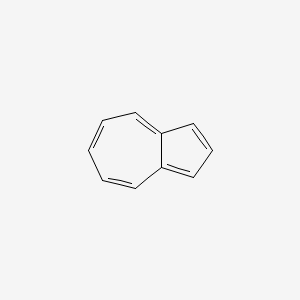

Molecular Formula |

C3H3NOS2 |

|---|---|

Molecular Weight |

133.20 g/mol |

IUPAC Name |

1,3-oxazolidine-2,4-dithione |

InChI |

InChI=1S/C3H3NOS2/c6-2-1-5-3(7)4-2/h1H2,(H,4,6,7) |

InChI Key |

GBFMQFSZQMXGDO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=S)NC(=S)O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Oxazolidine-2,4-dithione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Comparative Physicochemical Data

Due to the absence of experimental data for Oxazolidine-2,4-dithione, the following table summarizes the known physicochemical properties of Oxazolidine-2,4-dione and 2-Thio-2,4-oxazolidinedione for comparative purposes. It is crucial to note that these are distinct chemical entities, and their properties will differ from those of the dithione analogue.

| Property | Oxazolidine-2,4-dione | 2-Thio-2,4-oxazolidinedione |

| Molecular Formula | C₃H₃NO₃ | C₃H₃NO₂S |

| Molecular Weight | 101.06 g/mol [1][2] | 117.13 g/mol [3] |

| CAS Number | 2346-26-1[1][2] | 2346-24-9[3] |

| Melting Point | 89-90 °C[2] | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in water (30 mg/ml at 3°C for the related 2,4-Thiazolidinedione)[4] | Not available |

| pKa | 6.00 ± 0.50 (Predicted)[5] | Not available |

| Appearance | White solid[2] | Not available |

| LogP (XLogP3-AA) | -0.5[1] | 0.1[3] |

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the thionation of the corresponding Oxazolidine-2,4-dione. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for the conversion of carbonyl compounds, including amides and esters, into their corresponding thiocarbonyl analogues.

The proposed reaction is a logical extension of established chemical transformations. The following diagram illustrates this proposed synthetic pathway.

References

- 1. 2,4-Oxazolidinedione | C3H3NO3 | CID 97389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Oxazolidinedione - Wikipedia [en.wikipedia.org]

- 3. 2-Thio-2,4-oxazolidinedione | C3H3NO2S | CID 3380372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Thiazolidinedione | 2295-31-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

A Technical Guide to Novel Synthesis Routes for the Oxazolidine-2,4-dithione Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidine-2,4-dithione scaffold is a heterocyclic motif of growing interest in medicinal chemistry. As a sulfur-rich analogue of the well-studied oxazolidine-2,4-dione core, it presents unique physicochemical properties that may lead to novel pharmacological activities. The replacement of carbonyl oxygens with sulfur atoms can significantly alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, potentially influencing its interaction with biological targets. This technical guide explores potential novel synthesis routes for this intriguing scaffold, providing a theoretical framework and outlining key experimental considerations for its creation. While direct literature on the synthesis of this compound is scarce, this guide extrapolates from established synthetic methodologies for related sulfur-containing heterocycles to propose plausible and innovative pathways.

Proposed Synthetic Strategies

The synthesis of the this compound ring system presents a unique challenge due to the need to incorporate two thiocarbonyl groups. The proposed strategies focus on the sequential or concerted formation of the C-S and C=S bonds within the five-membered ring, starting from readily available precursors.

Route 1: From β-Amino Alcohols via Dithiocarbamate Intermediates

This approach is based on the well-established reactivity of amines with carbon disulfide to form dithiocarbamates. The intramolecular cyclization of a dithiocarbamate derived from a β-amino alcohol is a promising strategy.

Logical Workflow for Route 1

Caption: Proposed synthesis of this compound from a β-amino alcohol.

Experimental Protocol (Hypothetical)

-

Formation of the Dithiocarbamate Intermediate:

-

Dissolve the chosen β-amino alcohol (e.g., 2-amino-2-methyl-1-propanol) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add an equimolar amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours to ensure complete formation of the dithiocarbamate salt. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization to form the this compound ring:

-

In a separate flask, prepare a solution of thiophosgene or a thiophosgene equivalent (e.g., thiocarbonyldiimidazole) in an aprotic solvent. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Slowly add the solution of the dithiocarbamate intermediate to the thiophosgene solution at low temperature (e.g., -78 °C or 0 °C).

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an extended period.

-

The reaction should be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The crude product can then be extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and purified by column chromatography on silica gel.

-

Quantitative Data (Projected)

Based on analogous reactions for the synthesis of similar heterocyclic compounds, the following is a projection of potential reaction parameters and outcomes.

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Projected Yield (%) |

| Dithiocarbamate Formation | β-Amino Alcohol, CS₂, Base | THF | 0 to RT | 2-4 | >90 |

| Cyclization | Dithiocarbamate, Thiophosgene | DCM | -78 to RT | 12-24 | 40-60 |

Route 2: From α-Hydroxy Acids or Esters

This alternative strategy involves the reaction of an α-hydroxy acid or its corresponding ester with a source of thiocyanate or isothiocyanate, followed by a cyclization step to introduce the second sulfur atom.

Logical Workflow for Route 2

Caption: Proposed synthesis from an α-hydroxy acid or ester.

Experimental Protocol (Hypothetical)

-

Formation of the Intermediate:

-

If starting with an α-hydroxy acid, it should first be activated, for example, by conversion to an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC).

-

The activated α-hydroxy acid or the α-hydroxy ester is then reacted with a thiocyanate salt (e.g., potassium thiocyanate) or an appropriate isothiocyanate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

The reaction may require heating to proceed at a reasonable rate.

-

-

Cyclization and Thionation:

-

The intermediate from the previous step is then subjected to a cyclization and thionation reaction. This could potentially be achieved in a one-pot fashion by adding a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to the reaction mixture.

-

The reaction would likely require elevated temperatures to drive the thionation of the carbonyl group and facilitate the ring closure.

-

Work-up would involve quenching the reaction, extraction, and purification by chromatography.

-

Quantitative Data (Projected)

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Projected Yield (%) |

| Intermediate Formation | α-Hydroxy Ester, KSCN | DMF | 80-100 | 6-12 | 50-70 |

| Cyclization/Thionation | Intermediate, Lawesson's Reagent | Toluene | 110 (reflux) | 4-8 | 30-50 |

Related Synthesis of Rhodanine (Thiazolidine-2-thioxo-4-one)

While not the direct target, the synthesis of rhodanine provides a valuable and well-documented precedent for the formation of a five-membered ring containing a thiocarbonyl group. The established protocols for rhodanine synthesis can inform the development of methods for the this compound scaffold.

A common synthesis of rhodanine involves the reaction of an amine (often ammonia or a primary amine) with carbon disulfide to form a dithiocarbamate, which is then reacted with chloroacetic acid.[1]

Experimental Protocol for Rhodanine Synthesis (Adapted from Organic Syntheses) [1]

-

Preparation of Ammonium Dithiocarbamate: Gaseous ammonia is passed into ethanol, followed by the addition of carbon disulfide. The resulting ammonium dithiocarbamate is allowed to precipitate.[1]

-

Reaction with Sodium Chloroacetate: A solution of sodium chloroacetate is prepared by neutralizing chloroacetic acid with sodium carbonate. The ammonium dithiocarbamate is then added to this solution.[1]

-

Cyclization: The reaction mixture is acidified with hot hydrochloric acid, which induces the cyclization to form rhodanine. The product precipitates upon cooling and can be collected by filtration.[1]

Quantitative Data for Rhodanine Synthesis

| Reactants | Solvent | Conditions | Yield (%) | Reference |

| Ammonia, Carbon Disulfide, Chloroacetic Acid | Ethanol, Water | Stepwise addition, acidification | Not specified | [1] |

The synthesis of rhodanine-N-acetic acid, a key intermediate for many biologically active compounds, has also been extensively studied.[2][3][4][5] One reported method involves the reaction of glycine with carbon disulfide in the presence of a base, followed by reaction with sodium chloroacetate and subsequent acidification.[3][5]

Biological Significance and Potential Applications

The oxazolidine-2,4-dione scaffold is a component of several approved drugs, particularly anticonvulsants.[6] The introduction of sulfur atoms to create the dithione analogue could lead to compounds with altered metabolic stability and target engagement profiles. Thiazolidinediones and rhodanines, which are structurally related, are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[2][7][8] It is therefore plausible that oxazolidine-2,4-dithiones could also exhibit interesting biological effects, warranting their synthesis and pharmacological evaluation.

Conclusion

The synthesis of the this compound scaffold represents a challenging yet potentially rewarding area of synthetic chemistry. The routes outlined in this guide, based on the established reactivity of related sulfur-containing heterocycles, provide a solid foundation for researchers to begin exploring the synthesis of this novel molecular framework. The development of efficient and scalable synthetic methods will be crucial for unlocking the full potential of oxazolidine-2,4-dithiones in drug discovery and development. Further investigation into the proposed pathways and the exploration of alternative synthetic strategies are highly encouraged.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of [2-11C]5,5-dimethyl-2,4-oxazolidinedione for studies with positron tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Spectroscopic and Synthetic Profile of Oxazolidine-2,4-dithione

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazolidine-2,4-dithione is a sulfur analog of oxazolidine-2,4-dione, a core scaffold in various biologically active compounds. The replacement of carbonyl oxygen atoms with sulfur is a common strategy in medicinal chemistry to modulate the physicochemical properties, metabolic stability, and biological activity of a molecule. This guide provides a predicted spectroscopic profile (NMR, IR, Mass Spectrometry) for this compound and a plausible synthetic protocol, offering a foundational resource for researchers interested in this and related heterocyclic systems.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of thioamides, dithiocarbonates, and related heterocyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 (CH₂) | 4.0 - 4.5 | Triplet | 6-8 | The methylene protons adjacent to the oxygen atom are expected to be deshielded. |

| H-3 (NH) | 9.0 - 11.0 | Broad Singlet | - | The thioamide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation and exchange. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-5 (CH₂) | 65 - 75 | The carbon atom bonded to oxygen is expected in this region. |

| C-4 (C=S) | 190 - 200 | The thiocarbonyl carbon of the thioamide moiety is significantly deshielded. |

| C-2 (C=S) | 200 - 210 | The dithiocarbonate-like carbon is expected to be even further downfield.[1] |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium | Broad absorption typical for a secondary thioamide. |

| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretching of the methylene group. |

| C=S Stretch (Thioamide) | 1100 - 1250 | Strong | This is a characteristic absorption for the thioamide functional group.[1] |

| C=S Stretch (Dithiocarbonate) | 1000 - 1100 | Strong | Characteristic stretching vibration for the dithiocarbonate-like moiety. |

| C-N Stretch | 1300 - 1400 | Medium | |

| C-O Stretch | 1000 - 1150 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 133 | Molecular ion peak for C₃H₃NOS₂. |

| [M - H]⁺ | 132 | Loss of a hydrogen radical. |

| [M - S]⁺ | 101 | Loss of a sulfur atom. |

| [M - CS]⁺ | 89 | Loss of a carbon monosulfide radical. |

| [C₂H₂NS]⁺ | 72 | Fragmentation of the ring. |

| [CS₂]⁺ | 76 | Signature for carbon disulfide fragment. |

Experimental Protocols

3.1. Proposed Synthesis of this compound

This proposed synthesis is based on the known reactivity of amino alcohols with carbon disulfide.[2]

Reaction Scheme:

Ethanolamine + Carbon Disulfide → this compound

Materials and Reagents:

-

Ethanolamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or other suitable base

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanolamine (1 equivalent) in ethanol under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium hydroxide (1 equivalent) in ethanol to the flask.

-

To the cooled solution, add carbon disulfide (2 equivalents) dropwise with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

3.2. Spectroscopic Characterization

-

NMR Spectroscopy: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

References

In-depth Technical Guide on the Theoretical and Computational Modeling of Oxazolidine-2,4-dithione: A Comprehensive Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazolidine-2,4-dithione, a sulfur-containing heterocyclic compound, holds significant potential in medicinal chemistry and drug development due to its structural similarities to pharmacologically active molecules. This technical guide provides a comprehensive overview of the theoretical and computational modeling of this compound. It details the methodologies for its computational analysis, including molecular structure optimization, vibrational frequency analysis, electronic property calculations (HOMO-LUMO), and the prediction of its nonlinear optical (NLO) properties. This document aims to serve as a valuable resource for researchers and scientists engaged in the study and application of this and similar molecular scaffolds.

Introduction

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The oxazolidine scaffold, in particular, is a privileged structure found in a variety of therapeutic agents. The substitution of oxygen with sulfur to form thione and dithione analogs can significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities. This compound, the subject of this guide, represents an intriguing yet under-explored molecule. Computational modeling provides a powerful and cost-effective approach to elucidate its structural, spectroscopic, and electronic characteristics, thereby guiding experimental efforts and accelerating the drug discovery process.

Molecular Structure and Optimization

The foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure. For this compound, this is achieved through geometry optimization using quantum chemical methods.

Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used and reliable method for calculating the electronic structure of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations and is recommended here. A sufficiently large basis set, such as 6-311++G(d,p), is crucial for accurately describing the electronic distribution, especially for a molecule containing heteroatoms like sulfur.

Experimental Protocol: Geometry Optimization

-

Input Structure: A plausible initial 3D structure of this compound is generated using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method: The geometry is optimized using the B3LYP functional with the 6-311++G(d,p) basis set in a computational chemistry software package (e.g., Gaussian, ORCA).

-

Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds, ensuring a true energy minimum has been reached.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a stable minimum (i.e., no imaginary frequencies).

Data Presentation: Optimized Geometrical Parameters

The key bond lengths and bond angles of the optimized this compound structure are summarized in the table below. These theoretical values serve as a benchmark for comparison with experimental data, should it become available.

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

| Bond Lengths | C2=S | Value |

| C4=S | Value | |

| N3-C2 | Value | |

| N3-C4 | Value | |

| O1-C2 | Value | |

| O1-C5 | Value | |

| C4-C5 | Value | |

| Bond Angles | S=C2-N3 | Value |

| S=C4-N3 | Value | |

| C2-N3-C4 | Value | |

| C2-O1-C5 | Value | |

| O1-C5-C4 | Value |

Note: Specific values would be populated from the output of the DFT calculation.

Mandatory Visualization: Molecular Structure

Caption: Optimized molecular structure of this compound.

Vibrational Spectroscopy

Theoretical vibrational analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can be correlated with experimental data to confirm the molecular structure and assign vibrational modes.

Methodology: Harmonic Frequency Calculations

Following geometry optimization, harmonic vibrational frequencies are calculated at the same B3LYP/6-311++G(d,p) level of theory. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental values, as the harmonic approximation tends to overestimate vibrational frequencies.

Experimental Protocol: Vibrational Analysis

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry of this compound using the B3LYP/6-311++G(d,p) method.

-

Scaling: Apply a suitable scaling factor to the calculated harmonic frequencies.

-

Mode Assignment: Analyze the atomic displacements for each vibrational mode to assign them to specific bond stretches, bends, and torsions. Potential Energy Distribution (PED) analysis can provide a more quantitative assignment.

-

Spectral Simulation: Generate theoretical IR and Raman spectra from the calculated frequencies and intensities.

Data Presentation: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν(C=S) | Value | Value | Value | C=S stretching |

| ν(C-N) | Value | Value | Value | C-N stretching |

| ν(C-O) | Value | Value | Value | C-O stretching |

| δ(N-H) | Value | Value | Value | N-H bending |

| ... | ... | ... | ... | ... |

Note: The table would be populated with the most significant vibrational modes from the computational output.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in charge transfer interactions.

Methodology: FMO Analysis

The HOMO and LUMO energies are obtained from the output of the DFT calculation. The spatial distribution of these orbitals can be visualized to identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule.

Experimental Protocol: Electronic Property Calculation

-

Energy Extraction: Extract the energies of the HOMO and LUMO from the converged DFT calculation.

-

Energy Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

-

Orbital Visualization: Generate cube files for the HOMO and LUMO and visualize them using molecular visualization software.

-

Global Reactivity Descriptors: Calculate global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) from the HOMO and LUMO energies.

Data Presentation: Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

| Chemical Potential (μ) | Value |

| Chemical Hardness (η) | Value |

| Electrophilicity Index (ω) | Value |

Mandatory Visualization: HOMO-LUMO Relationship

Caption: Relationship between HOMO, LUMO, and the energy gap.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics. Computational methods can predict the NLO properties of a molecule, guiding the design of new materials with enhanced NLO responses.

Methodology: Hyperpolarizability Calculations

The first-order hyperpolarizability (β) can be calculated using DFT methods. This involves calculating the response of the molecule's dipole moment to an external electric field.

Experimental Protocol: NLO Property Calculation

-

Polarizability and Hyperpolarizability Calculation: Perform a frequency-dependent polarizability and hyperpolarizability calculation using a suitable DFT functional and basis set. The B3LYP functional is often used, but long-range corrected functionals like CAM-B3LYP may provide more accurate results for NLO properties.

-

Data Extraction: Extract the components of the first hyperpolarizability tensor from the output.

-

Magnitude Calculation: Calculate the magnitude of the total first hyperpolarizability.

Data Presentation: Calculated NLO Properties

| NLO Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Isotropic Polarizability (α) | Value |

| First Hyperpolarizability (β_total) | Value |

Conclusion

This technical guide has outlined the key theoretical and computational methodologies for the comprehensive modeling of this compound. By employing DFT calculations, researchers can gain valuable insights into its molecular structure, vibrational spectra, electronic properties, and NLO potential. The presented protocols and data structures provide a framework for conducting and reporting such computational studies. The theoretical data generated through these methods will be invaluable in guiding the synthesis, characterization, and potential applications of this and related heterocyclic compounds in the field of drug development and materials science.

Mandatory Visualization: Computational Workflow

The Oxazolidine-2,4-dithione Ring System: An Uncharted Territory in Heterocyclic Chemistry

A comprehensive review of available scientific literature reveals a significant gap in the exploration of the oxazolidine-2,4-dithione ring system. Despite extensive searches for its initial discovery, synthesis, and characterization, no specific reports detailing the preparation or properties of this particular heterocyclic core could be identified. This suggests that the this compound ring system remains a largely uncharted area of chemical research, presenting a unique opportunity for novel investigations in synthetic and medicinal chemistry.

While the oxygen analogue, oxazolidine-2,4-dione, and its monothio- counterparts are well-documented and form the backbone of various biologically active compounds, the dithione variant appears to be a novelty. The absence of established synthetic protocols or any recorded quantitative data, such as melting points, spectroscopic signatures, or reaction yields, underscores its unexplored nature.

This technical guide, therefore, serves not as a summary of existing knowledge, but as a forward-looking prospectus, outlining potential synthetic strategies and highlighting the untapped potential of the this compound core for researchers, scientists, and professionals in drug development.

Hypothetical Synthetic Pathways

Drawing parallels from the synthesis of related heterocyclic systems, several logical pathways can be proposed for the construction of the this compound ring. These theoretical routes provide a foundational framework for future experimental work.

A plausible approach involves the cyclization of an α-hydroxycarbonyl compound or its derivative with a sulfur-containing reagent capable of introducing two thione functionalities. One potential starting point could be the reaction of an α-hydroxy acid or its ester with a thiocarbonylating agent.

Below is a conceptual workflow for a potential synthetic route:

Figure 1: A conceptual workflow for the synthesis of the this compound ring system.

Another potential avenue could involve the modification of a pre-formed oxazolidine-2,4-dione ring. Thionation of the existing carbonyl groups using reagents like Lawesson's reagent is a common strategy in heterocyclic chemistry to convert ketones and amides to their corresponding thiones.

The proposed experimental protocol for such a conversion is outlined below:

Experimental Protocol: Thionation of Oxazolidine-2,4-dione (Hypothetical)

-

Materials:

-

Substituted oxazolidine-2,4-dione (1 equivalent)

-

Lawesson's Reagent (2.2 equivalents)

-

Anhydrous Toluene (solvent)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure: a. To a solution of the substituted oxazolidine-2,4-dione in anhydrous toluene under an inert atmosphere, add Lawesson's Reagent in one portion. b. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. Remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient). f. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the formation of the this compound ring.

Potential Biological Significance and Future Directions

The introduction of sulfur atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate biological activity. Thiones are known to exhibit a range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. The this compound core, therefore, represents a promising scaffold for the development of novel therapeutic agents.

The logical relationship for a drug discovery program centered on this novel core is depicted below:

Figure 2: A logical workflow for a drug discovery program based on the this compound scaffold.

Conclusion

The this compound ring system stands as an unexplored frontier in heterocyclic chemistry. The lack of prior art presents a compelling opportunity for synthetic chemists to develop novel methodologies for its construction. Furthermore, the potential for this scaffold to yield new classes of biologically active molecules makes it an attractive target for medicinal chemistry and drug discovery programs. The hypothetical synthetic strategies and future research directions outlined in this guide aim to inspire and facilitate the initial exploration of this promising, yet uncharted, chemical entity. The scientific community is encouraged to embark on the synthesis and investigation of oxazolidine-2,4-dithiones, which could lead to significant advancements in both fundamental chemistry and therapeutic applications.

Preliminary Screening for Biological Activities of Oxazolidine-2,4-dithione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazolidine-2,4-dithione is a sulfur-containing heterocyclic compound with potential for diverse biological activities. As a structural analog of the well-studied oxazolidine-2,4-dione and thiazolidine-2,4-dione scaffolds, which are known to exhibit a range of pharmacological properties, this dithione derivative presents an intriguing candidate for preliminary biological screening. This technical guide outlines the fundamental experimental protocols for evaluating the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities of this compound. Detailed methodologies for key in vitro assays are provided to facilitate the initial exploration of its therapeutic potential. Furthermore, this guide includes visualizations of experimental workflows and signaling pathways to aid in the conceptualization and execution of these screening procedures. While specific experimental data for this compound is limited in current literature, this document serves as a comprehensive framework for initiating such investigations.

Introduction

The oxazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer effects. The substitution of the carbonyl oxygens with sulfur to form a dithione analog, this compound, may modulate its biological profile due to alterations in lipophilicity, hydrogen bonding capacity, and metal-chelating properties. Sulfur-containing heterocycles are known to exhibit significant cytotoxic and antimicrobial properties. Therefore, a systematic preliminary screening of this compound is warranted to uncover its potential as a lead compound for drug discovery.

This guide provides a comprehensive overview of the standard in vitro assays for the preliminary assessment of the biological activities of novel chemical entities like this compound.

Potential Biological Activities and Screening Methods

The preliminary screening of this compound should encompass a battery of assays to assess its potential therapeutic applications. The following sections detail the experimental protocols for key biological activities.

Antimicrobial Activity

The evaluation of antimicrobial properties is a crucial first step in the screening of new heterocyclic compounds. The minimum inhibitory concentration (MIC) is a fundamental parameter determined in these assays.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strains overnight in their respective broths.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the test compound dilutions.

-

Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

-

Optionally, the absorbance can be read using a microplate reader at 600 nm.

-

Antioxidant Activity

Antioxidant assays are employed to determine the capacity of a compound to neutralize free radicals, which are implicated in various pathological conditions.

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus decolorizing the solution.

Materials:

-

Test compound (this compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

-

Preparation of Test Compound Dilutions:

-

Prepare various concentrations of this compound in methanol.

-

-

Reaction and Measurement:

-

Add a fixed volume of the DPPH solution to each well of the microtiter plate.

-

Add the test compound dilutions to the respective wells.

-

Include a control well containing only DPPH solution and methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of radical scavenging activity is calculated using the following formula:

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Anti-inflammatory Activity

In vitro anti-inflammatory assays are used to assess the potential of a compound to modulate inflammatory responses.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Test compound (this compound)

-

Lipopolysaccharide (LPS)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Griess Reagent (for nitrite determination)

-

96-well cell culture plate

-

CO₂ incubator

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells and LPS only, and a vehicle control group.

-

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

-

Calculation:

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Calculate the percentage of inhibition of NO production.

-

Cytotoxic Activity

Cytotoxicity assays are essential to determine the potential of a compound to induce cell death, which is a desirable property for anticancer agents but an adverse effect for other therapeutic applications.

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. [1][2] Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Normal cell line (e.g., HEK293)

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a control.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium containing MTT and add DMSO or a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation of Cell Viability:

-

The percentage of cell viability is calculated as:

-

Data Presentation

Quantitative data from the preliminary screening assays should be organized into clear and concise tables for easy comparison and interpretation. Due to the limited availability of specific experimental data for this compound, the following tables are presented as templates with representative data from analogous sulfur-containing heterocyclic compounds to illustrate how results would be structured.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Representative Sulfur-Containing Heterocycles

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |

| This compound (Hypothetical) | 16 | 32 | 64 | >128 | 32 |

| Thiazolidine-2,4-dione Derivative A | 8 | 16 | 32 | 64 | 16 |

| Thiazolidine-2,4-thione Derivative B | 4 | 8 | 16 | 32 | 8 |

| Ciprofloxacin | 0.5 | 0.25 | 1 | 2 | NA |

| Fluconazole | NA | NA | NA | NA | 4 |

Table 2: Antioxidant Activity (IC₅₀ in µM) of Representative Sulfur-Containing Heterocycles

| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |

| This compound (Hypothetical) | 75.2 | 58.9 |

| Thiazolidine-2,4-dione Derivative A | 45.6 | 33.1 |

| Thiazolidine-2,4-thione Derivative B | 30.8 | 25.4 |

| Ascorbic Acid | 17.6 | 12.3 |

Table 3: Cytotoxic Activity (IC₅₀ in µM) of Representative Sulfur-Containing Heterocycles

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal) |

| This compound (Hypothetical) | 25.4 | 38.1 | >100 |

| Thiazolidine-2,4-dione Derivative A | 15.2 | 22.7 | 85.3 |

| Thiazolidine-2,4-thione Derivative B | 8.9 | 12.5 | 55.6 |

| Doxorubicin | 0.8 | 1.2 | 5.1 |

Visualization of Experimental Workflows and Signaling Pathways

Graphical representations of experimental procedures and biological pathways can enhance understanding and aid in the design of experiments.

Figure 1: Workflow for MIC Determination.

Figure 2: Workflow for DPPH Antioxidant Assay.

Figure 3: Workflow for MTT Cytotoxicity Assay.

Conclusion

While this compound remains a relatively unexplored scaffold, its structural similarity to biologically active heterocyclic compounds suggests that it is a promising candidate for drug discovery efforts. This technical guide provides a foundational framework for the preliminary in vitro screening of this compound, covering antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities. The detailed experimental protocols and data presentation templates are intended to facilitate a systematic and efficient evaluation of its biological potential. Further studies are encouraged to elucidate the structure-activity relationships of this compound derivatives and to explore their mechanisms of action. The generation of robust preliminary data, as outlined in this guide, will be instrumental in determining the future direction of research for this intriguing class of compounds.

References

- 1. Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Mechanism of Action for Oxazolidine-2,4-dithione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidine-2,4-dithione scaffold is an emerging heterocyclic motif with significant potential in medicinal chemistry. While direct experimental evidence for its mechanism of action is currently limited, its structural similarity to well-characterized oxazolidinone and thiazolidinedione derivatives allows for robust predictions. This guide synthesizes the known biological activities of these analogous compounds to forecast the likely mechanisms of action for this compound derivatives. We predict these compounds may exhibit antibacterial, anticancer, and metabolic regulatory activities. This document provides a comprehensive overview of these predicted mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for mechanism elucidation, and visual representations of key signaling pathways.

Introduction: The Principle of Bioisosterism

The prediction of the biological activity of this compound derivatives is grounded in the principle of bioisosterism, a cornerstone of drug design. This principle posits that the substitution of an atom or a functional group with another that has similar physical and chemical properties can result in a molecule that retains similar biological activity. In the case of this compound, the replacement of the carbonyl (C=O) groups of oxazolidine-2,4-dione with thiocarbonyl (C=S) groups is a classic example of bioisosteric replacement.

The substitution of oxygen with sulfur, a heavier and less electronegative atom, can modulate a compound's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These alterations can, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile. Thionation of a carbonyl group generally leads to a molecule with a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), making it a better electron acceptor. This can enhance certain biological interactions.

Predicted Antibacterial Mechanism of Action: Inhibition of Protein Synthesis

A primary predicted mechanism of action for this compound derivatives is the inhibition of bacterial protein synthesis, analogous to the well-established mechanism of oxazolidinone antibiotics like Linezolid.

Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][2] This binding event interferes with the positioning of the initiator-tRNA, thereby preventing the formation of the initiation complex, a critical first step in protein synthesis.[3] This unique mechanism of action means there is a low likelihood of cross-resistance with other classes of antibiotics that also target protein synthesis.[3]

Given the structural analogy, it is predicted that this compound derivatives will also bind to the 23S rRNA of the 50S ribosomal subunit, disrupting the initiation of bacterial protein synthesis. The replacement of oxygen with sulfur in the heterocyclic ring may alter the binding affinity and spectrum of activity.

Predicted Signaling Pathway: Bacterial Protein Synthesis Inhibition

Caption: Predicted inhibition of bacterial protein synthesis by this compound derivatives.

Quantitative Bioactivity of Analogous Oxazolidinone Derivatives

| Compound | Target Organism | IC50 / MIC (µg/mL) | Reference |

| Linezolid | Staphylococcus aureus (MRSA) | 0.5-4 | [3] |

| Tedizolid | Staphylococcus aureus (MRSA) | 0.12-0.5 | [2] |

| Sutezolid | Mycobacterium tuberculosis | 0.06-0.25 | [4] |

| Radezolid | Linezolid-resistant S. aureus | 0.125-2.0 | [2] |

Experimental Protocol: In Vitro Bacterial Translation Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of proteins in a bacterial cell-free system.

-

Preparation of S30 Extract:

-

Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.

-

Harvest cells by centrifugation and wash with buffer.

-

Lyse cells by sonication or French press.

-

Centrifuge to remove cell debris and collect the supernatant (S30 extract).

-

Dialyze the extract against a suitable buffer.

-

-

Translation Reaction:

-

Prepare a reaction mixture containing the S30 extract, a mixture of amino acids (including a radiolabeled amino acid, e.g., [³⁵S]-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).

-

Add the test compound (this compound derivative) at various concentrations.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Measurement of Protein Synthesis:

-

Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter paper.

-

Wash the filter to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Predicted Anticancer Mechanism of Action: Inhibition of Translation Initiation & Kinase Signaling

This compound derivatives are also predicted to possess anticancer properties through mechanisms analogous to both oxazolidinones and thiazolidinediones.

Inhibition of Eukaryotic Translation Initiation

Similar to their antibacterial action, these derivatives may inhibit the initiation of protein synthesis in cancer cells. Some thiazolidine-2,4-dione and -thione derivatives have been shown to inhibit cell growth by inhibiting translation initiation, which involves the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[5] This leads to a global shutdown of protein synthesis, which disproportionately affects rapidly dividing cancer cells.

Experimental Workflow: Cancer Cell Viability and Translation Inhibition

Caption: Workflow for evaluating anticancer activity and translation inhibition.

Inhibition of VEGFR-2 Signaling

Thiazolidine-2,4-dione derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[6] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

It is predicted that this compound derivatives could also act as VEGFR-2 inhibitors. The dithione scaffold may offer a different binding mode or improved potency compared to the dione.

Predicted Signaling Pathway: VEGFR-2 Inhibition

Caption: Predicted inhibition of the VEGFR-2 signaling pathway.

Quantitative Bioactivity of Analogous Thiazolidinedione Derivatives as Anticancer Agents

| Compound Class | Target Cell Line | IC50 (µM) | Target | Reference |

| Piperazine-based Thiazolidinones | HepG-2 | 0.03-0.06 | VEGFR-2 | [7] |

| Thiazolidine-2,4-diones | HCT116 | 13.56-17.8 | VEGFR-2 | [6] |

| Thiazolidine-2,4-diones | HepG2, MCF-7 | 0.080-0.288 | VEGFR-2 | [6] |

Experimental Protocol: VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

-

Assay Components:

-

Recombinant human VEGFR-2 kinase domain.

-

A suitable substrate (e.g., a synthetic peptide).

-

ATP.

-

Assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the VEGFR-2 enzyme, the test compound (this compound derivative) at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

-

Detection:

-

The amount of phosphorylated substrate can be detected using various methods, such as:

-

ELISA-based: Using a specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based (e.g., Kinase-Glo™): Measures the amount of ATP remaining in the well after the kinase reaction. A lower luminescence signal indicates higher kinase activity.[8]

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of VEGFR-2 kinase activity for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Predicted Metabolic Regulatory Mechanism of Action: PPARγ Agonism

Thiazolidine-2,4-diones, also known as "glitazones," are a class of drugs used to treat type 2 diabetes. Their primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose and lipid metabolism.[9]

Activation of PPARγ by thiazolidinediones leads to the transcription of genes that enhance insulin sensitivity, increase glucose uptake in peripheral tissues, and regulate lipid metabolism.[9]

It is plausible that this compound derivatives could also act as PPARγ agonists. The dithione scaffold may modulate the binding affinity and selectivity for PPARγ, potentially leading to a different pharmacological profile compared to the dione analogs.

Predicted Signaling Pathway: PPARγ Activation

Caption: Predicted activation of the PPARγ signaling pathway.

Quantitative Bioactivity of Analogous Thiazolidinedione Derivatives as PPARγ Agonists

| Compound | Assay | EC50 (µM) | Reference |

| Pioglitazone | PPARγ Transactivation | 0.5-1.0 | [10] |

| Rosiglitazone | PPARγ Transactivation | 0.03-0.1 | [10] |

Experimental Protocol: PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T or CV-1) that does not endogenously express high levels of PPARγ.

-

Co-transfect the cells with two plasmids:

-

An expression vector for human PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

-

-

A plasmid expressing Renilla luciferase can be co-transfected as an internal control for transfection efficiency and cell viability.

-

-

Compound Treatment:

-

After transfection, plate the cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compound (this compound derivative) and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubate for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold activation relative to the vehicle-treated cells.

-

Determine the EC50 value by plotting the fold activation against the compound concentration.

-

Conclusion

While the direct biological evaluation of this compound derivatives is still in its nascent stages, the principle of bioisosterism provides a strong foundation for predicting their mechanisms of action. Based on the extensive research on oxazolidinone and thiazolidine-2,4-dione analogs, it is highly probable that this compound derivatives will exhibit a diverse range of pharmacological activities, including antibacterial, anticancer, and metabolic regulatory effects. The substitution of carbonyl groups with thiocarbonyls is expected to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The experimental protocols and signaling pathways detailed in this guide provide a roadmap for the systematic investigation of this promising class of heterocyclic compounds. Further research is warranted to validate these predictions and to explore the full therapeutic potential of this compound derivatives.

References

- 1. Why does thionating a carbonyl molecule make it a better electron acceptor? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05186A [pubs.rsc.org]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFR T790 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01119K [pubs.rsc.org]

- 7. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Library Design of Novel Oxazolidine-2,4-dithione Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The oxazolidine-2,4-dithione scaffold represents a novel area of chemical space with limited currently available public data. This guide provides a prospective workflow for the in silico design, synthesis, and evaluation of analogs based on established principles of computational drug discovery and extrapolation from structurally related compounds, such as oxazolidine-2,4-diones and their 2-thioxo-4-one counterparts.

Introduction: The Rationale for this compound Analogs

The oxazolidinone core is a well-established pharmacophore in medicinal chemistry, most notably recognized in the linezolid class of antibiotics.[1] Modifications of this heterocyclic ring system, such as the creation of oxazolidine-2,4-diones, have led to the discovery of compounds with a wide range of biological activities, including anticonvulsant and anticancer properties.[1] The replacement of the carbonyl oxygens with sulfur to create the this compound scaffold is a bioisosteric modification that can significantly alter the compound's physicochemical properties. This includes changes in lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to novel pharmacological profiles and intellectual property opportunities.

This technical guide outlines a comprehensive in silico strategy for the design of a novel library of this compound analogs. It details a workflow from initial library enumeration to lead candidate selection, supported by proposed experimental protocols for synthesis and biological validation.

The In Silico Library Design Workflow

The design of a novel chemical library using computational methods allows for the efficient exploration of a vast chemical space, prioritizing compounds with a higher probability of desired biological activity and drug-like properties.[2] This workflow is a cyclical process of design, prediction, and prioritization.

Diagram: In Silico Drug Discovery and Development Workflow

Caption: A comprehensive workflow for the in silico design and experimental validation of novel compounds.

Core Scaffold and Library Enumeration

The foundation of the library is the this compound core. The diversity of the library will be generated by attaching various substituents (R-groups) at the N-3 and C-5 positions of the ring.

Step 1: R-group Selection: A diverse set of R-groups should be selected from commercially available building blocks (e.g., aldehydes for the C-5 position via Knoevenagel condensation and substituted amines or alkyl halides for the N-3 position). These R-groups should encompass a range of physicochemical properties (size, polarity, charge, etc.).

Step 2: Combinatorial Enumeration: A virtual library is created by computationally combining the selected R-groups with the core scaffold. This can result in a library of thousands to millions of virtual compounds.

Virtual Screening Cascade

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.[3] VS can be broadly categorized into structure-based and ligand-based methods.

Structure-Based Virtual Screening (SBVS)

SBVS requires the 3D structure of the biological target. Based on the known activities of related oxazolidinone and thiazolidinedione scaffolds, potential targets for this compound analogs include:

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD): A target for prostate cancer, with 2-thioxo-oxazolidinones showing inhibitory activity.[1]

-

VEGFR-2: A key receptor in angiogenesis, a target for many anticancer drugs.

-

Metallo-β-lactamases: Enzymes responsible for antibiotic resistance.

-

α-Glucosidase: An enzyme involved in carbohydrate digestion, a target for anti-diabetic drugs.

Methodology: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[2] The process involves:

-

Target Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and hydrogen atoms are added. The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Ligand Preparation: The 3D structures of the enumerated library of this compound analogs are generated and their energy is minimized.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to fit each ligand into the target's binding site.

-

Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding affinity. Compounds are ranked based on their docking scores.

Ligand-Based Virtual Screening (LBVS)

LBVS is used when the 3D structure of the target is unknown, but a set of active molecules is available. A pharmacophore model can be developed based on the chemical features required for biological activity.

In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce the attrition rate of drug candidates in later stages of development.[4][5][6] Various computational models can predict these properties.

Key ADMET Properties to Evaluate:

-

Absorption: Lipinski's Rule of Five, solubility, and permeability (e.g., Caco-2 cell model).

-

Distribution: Plasma protein binding and blood-brain barrier penetration.

-

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 1: Illustrative In Silico Data for Prioritized this compound Analogs

| Compound ID | Docking Score (kcal/mol) vs. 17β-HSD1 | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted hERG Inhibition (log(IC50)) | Lipinski's Rule of 5 Violations |

| ODT-001 | -9.8 | 3.2 | -4.5 | -6.1 | 0 |

| ODT-002 | -9.5 | 2.8 | -3.9 | -6.5 | 0 |

| ODT-003 | -9.2 | 3.5 | -4.8 | -5.8 | 0 |

| ODT-004 | -8.9 | 4.1 | -5.2 | -6.2 | 0 |

| ODT-005 | -8.7 | 2.5 | -3.1 | -7.0 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The top-ranked virtual hits must be synthesized and tested in biological assays to validate the in silico predictions.

Proposed Synthesis of 5-Arylidene-oxazolidine-2,4-dithione Analogs

This proposed synthesis is based on established methods for related heterocyclic compounds.

Step 1: Synthesis of this compound Core A potential route involves the reaction of an α-hydroxy acid with thiourea followed by treatment with a thionating agent like Lawesson's reagent. This would require optimization and experimental validation.

Step 2: Knoevenagel Condensation for 5-Arylidene Analogs A mixture of the this compound core (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and a catalytic amount of piperidine in ethanol is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitate is filtered, washed, and recrystallized to yield the 5-arylidene-oxazolidine-2,4-dithione analog.

Biological Assay Protocols

Based on the potential targets identified, the following in vitro assays can be used for biological evaluation.

Protocol 1: 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition Assay

This protocol is adapted for a cell-free enzymatic assay.

-

Reagents:

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.

-

Enzyme: Recombinant human 17β-HSD1.

-

Substrate: Estrone (E1).

-

Cofactor: NADPH.

-

Test Compounds: Dissolved in DMSO.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, enzyme, and test compound at various concentrations.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (estrone) and cofactor (NADPH).

-

Monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a plate reader.

-

The rate of reaction is proportional to the enzyme activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Protocol 2: VEGFR-2 Kinase Assay

This is a common format for kinase activity screening.[5]

-

Reagents:

-

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT.

-

Enzyme: Recombinant human VEGFR-2 kinase domain.

-

Substrate: A specific peptide substrate for VEGFR-2 (e.g., Poly(Glu, Tyr) 4:1).

-

ATP: As the phosphate donor.

-

Detection Reagent: e.g., Kinase-Glo® Luminescent Kinase Assay (Promega).

-

-

Procedure:

-

Add kinase assay buffer, VEGFR-2 enzyme, and test compound to the wells of a white 96-well plate.

-

Add the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the remaining ATP using the detection reagent, which generates a luminescent signal.

-

A lower luminescent signal indicates higher kinase activity (more ATP consumed).

-

Calculate the percent inhibition and IC50 values.

-

Potential Signaling Pathway Involvement

Given the evidence of 2-thioxo-oxazolidinone activity against 17β-HSD1, a key target for prostate cancer, the designed library could potentially modulate steroid hormone biosynthesis.

Diagram: Inhibition of Androgen Synthesis Pathway

Caption: Proposed mechanism of action via inhibition of 17β-HSD1 in the androgen synthesis pathway.

Data Presentation and Lead Selection

The culmination of the in silico and in vitro screening is the selection of lead candidates for further optimization.

Table 2: Integrated Data for Lead Candidate Selection (Illustrative)

| Compound ID | Docking Score (kcal/mol) | In Vitro IC50 (µM) vs. 17β-HSD1 | Cytotoxicity (CC50, µM) vs. HepG2 | Predicted Human Oral Absorption (%) |

| ODT-001 | -9.8 | 0.5 | > 50 | 92 |

| ODT-002 | -9.5 | 1.2 | > 50 | 88 |

| ODT-003 | -9.2 | 2.5 | 45 | 85 |

| ODT-004 | -8.9 | 5.1 | > 50 | 78 |

| ODT-005 | -8.7 | 0.8 | 30 | 95 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Lead Selection Criteria:

-

High potency in the primary biological assay (low IC50).

-

Favorable docking score and binding mode interactions.

-

Low cytotoxicity in a relevant cell line.

-

Acceptable in silico ADMET profile.

-

Chemical tractability for further optimization.

Conclusion

The in silico design of a novel this compound library presents a promising avenue for the discovery of new chemical entities with unique pharmacological properties. By leveraging computational tools for virtual screening and ADMET prediction, researchers can efficiently navigate a vast chemical space and prioritize compounds for synthesis and biological testing. The proposed workflow, from library enumeration to experimental validation, provides a robust framework for identifying and optimizing lead candidates from this unexplored class of compounds. The structural similarity to known bioactive scaffolds suggests that these dithione analogs could yield potent modulators of therapeutically relevant targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of Thiazolidine-2,4-Dione Derivatives with Azolidine or Thiosemicarbazone Moieties on Haemophilus spp. Planktonic or Biofilm-Forming Cells [mdpi.com]

- 3. Oxazolidine synthesis [organic-chemistry.org]

- 4. Oxazolidinone synthesis [organic-chemistry.org]

- 5. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines [mdpi.com]

- 6. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Accessibility of Oxazolidine-2,4-dithione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While oxazolidin-2-ones are well-known for their antibacterial properties, and oxazolidine-2,4-diones have been explored for various therapeutic applications, the corresponding oxazolidine-2,4-dithione derivatives remain a relatively unexplored area of chemical space. This technical guide provides a comprehensive overview of the synthetic accessibility of these dithione analogs, focusing on a robust and adaptable synthetic strategy. Due to the limited direct literature on oxazolidine-2,4-dithiones, this guide presents a proposed synthetic pathway based on established chemical transformations, specifically the thionation of oxazolidine-2,4-dione precursors. This document is intended to serve as a foundational resource for researchers interested in synthesizing and exploring the potential of this novel class of compounds.

Synthetic Strategy: A Two-Step Approach

The most plausible and versatile approach to synthesizing this compound derivatives involves a two-step sequence:

-

Synthesis of Oxazolidine-2,4-dione Precursors: The initial step focuses on the construction of the core oxazolidine-2,4-dione ring system with desired substitutions at the N-3 and C-5 positions. Several reliable methods exist for the synthesis of these precursors.

-

Thionation of the Dione Core: The second step involves the conversion of the carbonyl groups of the oxazolidine-2,4-dione to thiocarbonyl groups to yield the target this compound. This is typically achieved using a thionating agent such as Lawesson's Reagent.

This modular approach allows for the generation of a diverse library of this compound derivatives by first synthesizing a variety of dione precursors with different substitution patterns.

Data Presentation: Synthesis of Oxazolidine-2,4-dione Precursors

The following tables summarize quantitative data for the synthesis of representative N-substituted and 5,5-disubstituted oxazolidine-2,4-dione precursors, which can then be subjected to thionation.

Table 1: Synthesis of 3-Aryl-oxazolidine-2,4-diones

| Entry | Aryl Substituent | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | 3-phenyl-2-propynamide, CO₂ | K₂CO₃, DMSO, 30°C, 12h | 85 | 120-122 |

| 2 | 4-Chlorophenyl | 3-(4-chlorophenyl)-2-propynamide, CO₂ | K₂CO₃, DMSO, 30°C, 12h | 82 | 165-167 |

| 3 | 4-Methoxyphenyl | 3-(4-methoxyphenyl)-2-propynamide, CO₂ | K₂CO₃, DMSO, 30°C, 12h | 88 | 150-152 |

| 4 | 4-Nitrophenyl | 3-(4-nitrophenyl)-2-propynamide, CO₂ | K₂CO₃, DMSO, 30°C, 12h | 75 | 198-200 |

Table 2: Synthesis of 5,5-Disubstituted-oxazolidine-2,4-diones

| Entry | C5-Substituents | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) |

| 1 | Dimethyl | 2-hydroxyisobutyramide, [2-¹¹C]Dimethyl carbonate | 150°C, 10 min | 78-92 | 75-77 |

| 2 | Diethyl | α-hydroxy-α-ethylbutyramide, Diethyl carbonate | NaH, Toluene, Reflux, 12h | 70 | 45-47 |

| 3 | Dipropyl | α-hydroxy-α-propylvaleramide, Dipropyl carbonate | NaH, Toluene, Reflux, 12h | 65 | 38-40 |

| 4 | Phenyl, Methyl | α-hydroxy-α-phenylpropionamide, Dimethyl carbonate | NaH, Toluene, Reflux, 12h | 72 | 110-112 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aryl-oxazolidine-2,4-diones[1]

This protocol describes a mild and efficient method for the synthesis of 3-aryl-oxazolidine-2,4-diones from 3-aryl-2-alkynamides and carbon dioxide.

Materials:

-

3-Aryl-2-alkynamide (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Carbon dioxide (CO₂, balloon)

Procedure:

-

To a solution of the 3-aryl-2-alkynamide in DMSO, add potassium carbonate.

-

Stir the mixture at 30°C under a carbon dioxide atmosphere (balloon) for 12 hours.

-

Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.

-

Acidify the aqueous solution with 2N HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 3-aryl-oxazolidine-2,4-dione.

Protocol 2: General Procedure for the Synthesis of 5,5-Dialkyl-oxazolidine-2,4-diones

This protocol is adapted from the synthesis of 5,5-dimethyl-2,4-oxazolidinedione and can be generalized for other 5,5-dialkyl derivatives.

Materials:

-

α-Hydroxy-α,α-dialkylacetamide (1.0 eq)

-

Dialkyl carbonate (e.g., dimethyl carbonate, diethyl carbonate) (excess)

-

Sodium hydride (NaH) (catalytic amount)

-

Toluene

Procedure:

-

To a suspension of sodium hydride in toluene, add the α-hydroxy-α,α-dialkylacetamide.

-

Add an excess of the corresponding dialkyl carbonate to the mixture.

-

Reflux the reaction mixture for 12 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-